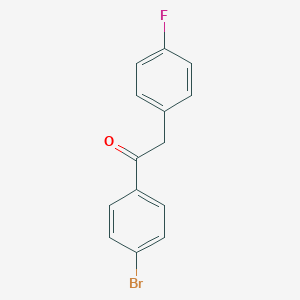
4'-Bromo-2-(4-fluorophenyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromoacetophenone derivatives typically involves multi-step reactions starting from readily available precursors. A notable method includes bromination, followed by acylation reactions. For instance, bromo-dichloroacetophenone derivatives have been synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% (Yang Feng-ke, 2004). Furthermore, the Suzuki cross-coupling reaction has been employed for synthesizing difluorophenyl acetophenone derivatives, achieving high yields and showcasing the adaptability of palladium-catalyzed coupling methods in synthesizing complex acetophenone structures (Deng Ji-hua, 2008).
Molecular Structure Analysis
Molecular structure analysis, typically through spectroscopic methods like IR, NMR, and X-ray crystallography, confirms the configuration of synthesized compounds. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1HNMR, and single crystal X-ray diffractometry, ensuring the accuracy of the synthetic process (Deng Ji-hua, 2008).
Chemical Reactions and Properties
Bromoacetophenone derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. The bromination of acetophenones in sulfuric acid demonstrates the reactivity of the aromatic ring, leading to a mixture of brominated products depending on the reaction conditions (Y. Gol'dfarb et al., 1971). Additionally, bromoacetophenone-pyrrolecarboxamide conjugates have been explored for their photoinducible DNA cleaving activities, indicating the utility of bromoacetophenone derivatives in biochemical applications (P. Wender, R. Jeon, 1999).
Applications De Recherche Scientifique
Biological Baeyer–Villiger Oxidation
The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including compounds related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, has been studied using 19F nuclear magnetic resonance (NMR). This research explored the enzymatic conversion of these acetophenones to their corresponding phenyl acetates by Pseudomonas fluorescens and purified 4′-hydroxyacetophenone monooxygenase (HAPMO). The phenyl acetates produced are valuable intermediates for further chemical synthesis, indicating a significant application in the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Enantioselective Microbial Reduction
An enantioselective microbial reduction process has been developed to produce chiral intermediates from 2-bromo-4-fluoro acetophenone, demonstrating the compound's utility in synthesizing biologically active molecules. Various microorganisms, including yeast and bacterial strains, have been used to achieve high yields and enantiomeric excess of the reduction product, showcasing the potential of 4'-Bromo-2-(4-fluorophenyl)acetophenone derivatives in the pharmaceutical industry (Patel et al., 2004).
Synthesis of Fluorinated Benzothiazepines and Pyrazolines
The compound has been employed as a precursor in the synthesis of various fluorinated benzothiazepines and pyrazolines, indicating its importance in medicinal chemistry. These synthesized compounds, derived from reactions involving 4-Bromo-2-fluorobenzaldehyde, have potential applications in drug development due to their anticipated biological activities (Jagadhani, Kundlikar, & Karale, 2015).
DNA Cleavage Studies
Bromofluoroacetophenone derivatives, including those related to 4'-Bromo-2-(4-fluorophenyl)acetophenone, have been explored for their DNA cleaving abilities upon excitation. These studies reveal potential applications in the development of novel photonucleases for genetic engineering and molecular biology research (Wender & Jeon, 2003).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOHVUUDBKYMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558095 |
Source


|
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2-(4-fluorophenyl)acetophenone | |
CAS RN |
107028-32-0 |
Source


|
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

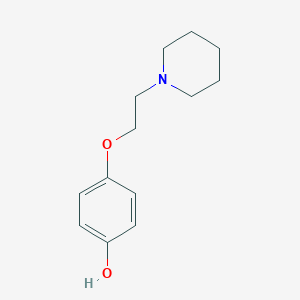
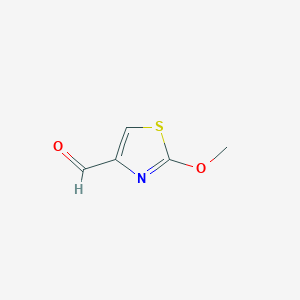
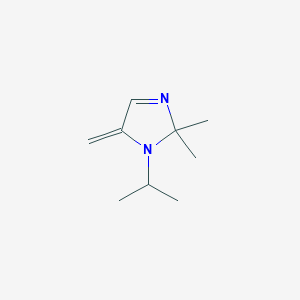

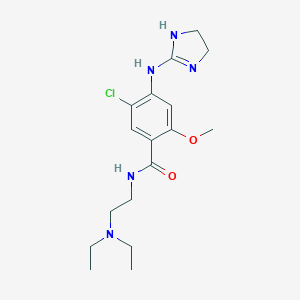


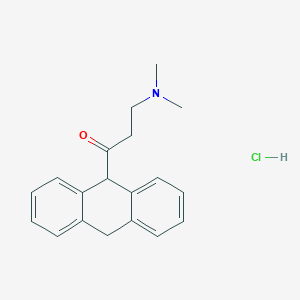

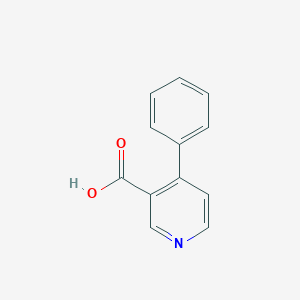
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

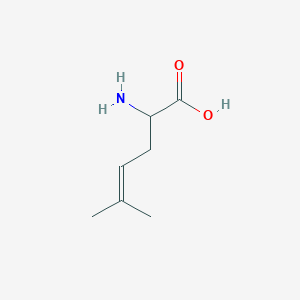
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)